N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Description
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups attached to a cyclopentanecarboxamide structure
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-12-16(21)8-9-17(13)22-18(23)19(10-2-3-11-19)14-4-6-15(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHDIWQYIHJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: The cyclopentanecarboxamide core can be synthesized through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the corresponding amide.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 4-chloro-2-methylbenzoyl chloride and 4-chlorobenzoyl chloride with the cyclopentanecarboxamide core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 4-chloro-2-methylphenyl moiety, forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group of the cyclopentanecarboxamide, potentially converting it to an alcohol.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzophenone.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby reducing inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide: Lacks the methyl group on the phenyl ring, which may affect its pharmacological properties.
N-(4-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide: Lacks the chlorine atom on one of the phenyl rings, potentially altering its reactivity and biological activity.
Uniqueness
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is unique due to the presence of both chlorine and methyl substituents on the phenyl rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
